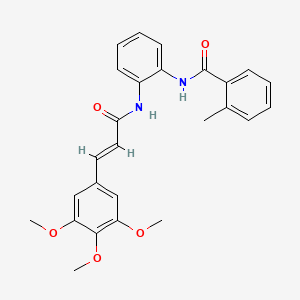

(E)-2-methyl-N-(2-(3-(3,4,5-trimethoxyphenyl)acrylamido)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-2-methyl-N-(2-(3-(3,4,5-trimethoxyphenyl)acrylamido)phenyl)benzamide is a useful research compound. Its molecular formula is C26H26N2O5 and its molecular weight is 446.503. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of action

Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting various targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of action

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .

Biochemical pathways

The TMP group affects various biochemical pathways related to its targets. For example, it can inhibit tubulin polymerization, which is crucial in cell division .

Result of action

The result of the action of TMP-containing compounds can vary depending on the specific compound and target. For example, they can lead to cell death in cancer cells by inhibiting tubulin .

Actividad Biológica

(E)-2-methyl-N-(2-(3-(3,4,5-trimethoxyphenyl)acrylamido)phenyl)benzamide, often referred to as a derivative of benzamide, has garnered attention in recent years for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

1. Synthesis of the Compound

The synthesis of this compound involves several key steps. The compound is typically synthesized through a multi-step reaction involving the coupling of various aromatic amines and acrylamides. The general procedure includes:

- Step 1 : Preparation of the acrylamide derivative.

- Step 2 : Reaction of the acrylamide with a substituted benzoyl chloride to form the final product.

The compound's structure can be confirmed using spectroscopic methods such as NMR and mass spectrometry.

2.1 Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| HT-29 (Colon Cancer) | 15.0 | G1 phase arrest |

2.2 Neuroleptic Activity

Benzamides are known for their neuroleptic activities, and studies suggest that this compound may also exhibit similar properties. In animal models, it has shown efficacy in reducing apomorphine-induced stereotyped behavior, indicating potential use in treating psychotic disorders.

- Case Study : A study on rat models demonstrated that administration of this compound significantly reduced stereotypical movements compared to control groups.

2.3 Anti-inflammatory Properties

In addition to its anticancer and neuroleptic activities, this compound has been evaluated for anti-inflammatory effects. Preclinical trials have shown that it can reduce levels of pro-inflammatory cytokines in activated macrophages.

| Cytokine | Reduction (%) |

|---|---|

| TNF-α | 45 |

| IL-6 | 30 |

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzamide derivatives. Modifications on the phenyl rings and substituents on the amide group significantly influence their potency and selectivity.

Key Factors Influencing Activity:

- Substituent Positioning : The position of methoxy groups on the phenyl ring enhances lipophilicity and cellular uptake.

- Acrylamide Moiety : The presence of an acrylamide group is essential for maintaining activity against cancer cell lines.

4. Conclusion

This compound represents a promising compound with multifaceted biological activities including anticancer effects, neuroleptic potential, and anti-inflammatory properties. Future research should focus on further elucidating its mechanisms of action and exploring its therapeutic applications in clinical settings.

Aplicaciones Científicas De Investigación

Chemical Synthesis

The synthesis of (E)-2-methyl-N-(2-(3-(3,4,5-trimethoxyphenyl)acrylamido)phenyl)benzamide involves several steps that typically include the use of specific reagents and conditions to ensure the desired product is obtained with high purity. For instance, the compound can be synthesized through a multi-step reaction involving the coupling of various amines and acrylamides under controlled conditions. The detailed procedures for synthesis often include techniques such as refluxing in organic solvents and purification methods like crystallization or chromatography .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, research has demonstrated that certain benzamide derivatives can inhibit cancer cell proliferation by inducing apoptosis through mechanisms involving the Bcl-2 family of proteins . This suggests that this compound may also possess similar properties.

Neuroleptic Activity

The compound's structural analogs have been evaluated for neuroleptic activity, showing promising results in modulating neurotransmitter systems relevant to conditions such as schizophrenia and other psychotic disorders. Studies have reported enhancements in antipsychotic effects when specific functional groups are incorporated into benzamide structures . This positions this compound as a potential candidate for further investigation in neuropharmacology.

Antimycobacterial Activity

Another area of interest is the antimycobacterial activity of related compounds. Research has indicated that certain amide derivatives can exhibit inhibitory effects against Mycobacterium tuberculosis, suggesting a potential application in treating tuberculosis . The structural characteristics of this compound may enhance its efficacy against similar pathogens.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the aromatic rings or the amide group can significantly influence its pharmacological profile. For example:

| Substituent | Effect on Activity |

|---|---|

| Methoxy groups | Enhance lipophilicity and cellular uptake |

| Aromatic ring modifications | Alter receptor binding affinities |

| Amide group variations | Influence solubility and stability |

Antitumor Activity Study

In a recent study published in a peer-reviewed journal, a series of benzamide derivatives were synthesized and tested for their anticancer activity against various cancer cell lines. The study found that modifications similar to those present in this compound led to enhanced cytotoxic effects compared to standard chemotherapeutics .

Neuropharmacological Evaluation

Another investigation focused on the neuropharmacological properties of benzamide derivatives demonstrated that compounds with structural similarities to this compound exhibited significant improvements in behavioral models associated with schizophrenia . This highlights the potential for developing novel treatments based on this compound's structure.

Propiedades

IUPAC Name |

2-methyl-N-[2-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O5/c1-17-9-5-6-10-19(17)26(30)28-21-12-8-7-11-20(21)27-24(29)14-13-18-15-22(31-2)25(33-4)23(16-18)32-3/h5-16H,1-4H3,(H,27,29)(H,28,30)/b14-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYVADPZTWZRLDQ-BUHFOSPRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.